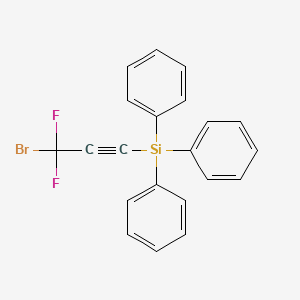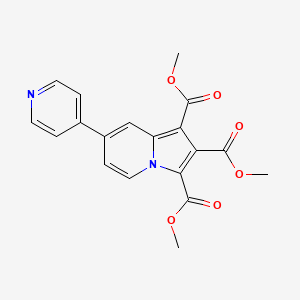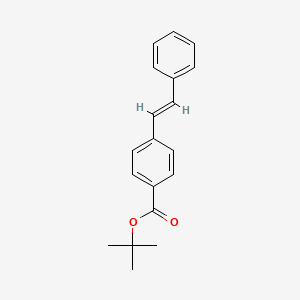![molecular formula C25H34O2 B14186190 Phenol, 4,4'-[1-methyl-3-(2,2,6-trimethylcyclohexyl)propylidene]bis- CAS No. 847502-74-3](/img/structure/B14186190.png)
Phenol, 4,4'-[1-methyl-3-(2,2,6-trimethylcyclohexyl)propylidene]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4,4’-[1-methyl-3-(2,2,6-trimethylcyclohexyl)propylidene]bis- is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes a phenol group and a cyclohexyl group, making it a versatile compound in both industrial and research settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-[1-methyl-3-(2,2,6-trimethylcyclohexyl)propylidene]bis- typically involves the reaction of phenol with a suitable alkylating agent under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This process ensures a high yield and consistent quality of the compound. The use of advanced purification techniques, such as distillation and crystallization, is also common to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4,4’-[1-methyl-3-(2,2,6-trimethylcyclohexyl)propylidene]bis- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Applications De Recherche Scientifique
Phenol, 4,4’-[1-methyl-3-(2,2,6-trimethylcyclohexyl)propylidene]bis- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of high-performance materials, such as resins and coatings.
Mécanisme D'action
The mechanism of action of Phenol, 4,4’-[1-methyl-3-(2,2,6-trimethylcyclohexyl)propylidene]bis- involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The cyclohexyl group may also play a role in modulating the compound’s overall biological activity by affecting its hydrophobic interactions and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 4,4’-isopropylidenedi- (Bisphenol A): Known for its use in the production of polycarbonate plastics and epoxy resins.
Phenol, 4,4’-methylenebis- (Bisphenol F): Used in the manufacture of epoxy resins and as a hardener in adhesives.
Phenol, 4,4’-cyclohexylidenebis-: Utilized in the production of high-performance polymers and materials.
Uniqueness
Phenol, 4,4’-[1-methyl-3-(2,2,6-trimethylcyclohexyl)propylidene]bis- stands out due to its unique combination of a phenol group and a cyclohexyl group, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for both research and industrial purposes.
Propriétés
Numéro CAS |
847502-74-3 |
|---|---|
Formule moléculaire |
C25H34O2 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
4-[2-(4-hydroxyphenyl)-4-(2,2,6-trimethylcyclohexyl)butan-2-yl]phenol |
InChI |
InChI=1S/C25H34O2/c1-18-6-5-16-24(2,3)23(18)15-17-25(4,19-7-11-21(26)12-8-19)20-9-13-22(27)14-10-20/h7-14,18,23,26-27H,5-6,15-17H2,1-4H3 |
Clé InChI |
YIKORCMNUBEWCP-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1CCC(C)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14186110.png)


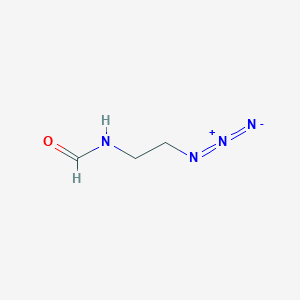


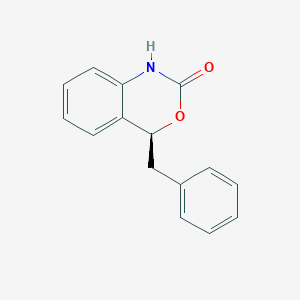
![2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid](/img/structure/B14186152.png)
![[(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate](/img/structure/B14186165.png)
